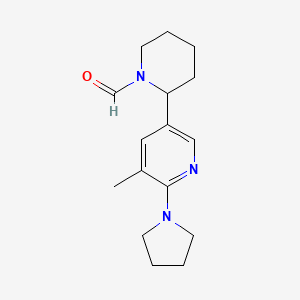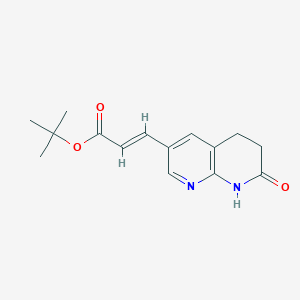
ICG-Sulfo-OSu sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ICG-Sulfo-OSu sodium is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It is a cyanine dye used in medical diagnostics, particularly for determining cardiac output, hepatic function, liver blood flow, and ophthalmic angiography .
准备方法
Synthetic Routes and Reaction Conditions
ICG-Sulfo-OSu sodium is synthesized through a series of chemical reactions involving the conjugation of indocyanine green (ICG) with sulfo-N-hydroxysuccinimide (Sulfo-OSu). The reaction typically involves the activation of carboxyl groups on ICG with Sulfo-OSu in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like chromatography and crystallization to ensure high purity and yield .
化学反应分析
Types of Reactions
ICG-Sulfo-OSu sodium undergoes various chemical reactions, including:
Substitution Reactions: The sulfo-OSu group can react with primary amines to form stable amide bonds.
Conjugation Reactions: It can conjugate with proteins, antibodies, and other biomolecules through its reactive sulfo-OSu group.
Common Reagents and Conditions
Reagents: EDC, Sulfo-OSu, primary amines, and buffer solutions.
Conditions: Aqueous medium, controlled pH (around 7.2-9.0), and ambient temperature.
Major Products Formed
The major products formed from these reactions are ICG-conjugated biomolecules, which are used in various diagnostic and therapeutic applications .
科学研究应用
ICG-Sulfo-OSu sodium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Utilized in diagnostic imaging, particularly in angiography and cancer detection
Industry: Applied in the development of PROTACs for targeted protein degradation.
作用机制
ICG-Sulfo-OSu sodium exerts its effects by forming stable conjugates with biomolecules through its reactive sulfo-OSu group. This enables the selective degradation of target proteins by the ubiquitin-proteasome system. The compound binds to specific ligands, facilitating the recruitment of E3 ubiquitin ligases, which tag the target proteins for degradation .
相似化合物的比较
Similar Compounds
ICG-EG4-Sulfo-OSu: Another PEG-based linker used for similar applications.
ICG-Sulfo-OSu: A non-sodium variant used in similar diagnostic and therapeutic applications.
Uniqueness
ICG-Sulfo-OSu sodium is unique due to its high solubility in water and its ability to form stable conjugates with a wide range of biomolecules. This makes it highly versatile for various scientific and medical applications .
属性
分子式 |
C49H52N3NaO10S2 |
|---|---|
分子量 |
930.1 g/mol |
IUPAC 名称 |
sodium;1-[6-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChI 键 |
PUIWPNXPCPENEL-UHFFFAOYSA-M |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)

![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)


![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)


![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
